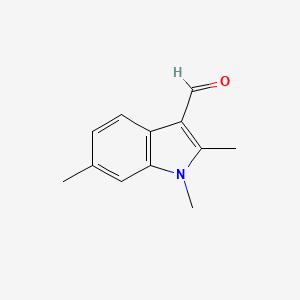

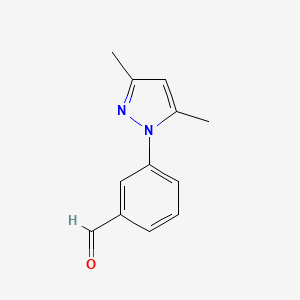

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Overview

Description

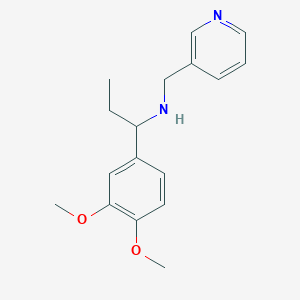

The compound 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic molecule that has been studied for its potential as a 5-HT6 receptor agonist. This receptor is a target for the development of novel therapeutic agents for various neurological disorders. The compound is part of a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles that have been synthesized and evaluated for their activity on the 5-HT6 receptor, with one of the most potent agonists being a derivative with a 5-chloro substituent .

Synthesis Analysis

The synthesis of these compounds involves the preparation of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles using various chemical reactions. The most potent agonist mentioned, with a 5-chloro substituent, was synthesized and showed significant activity in binding assays and functional assays measuring the production of cyclic AMP . Parallel synthesis techniques have been employed to prepare a series of related compounds, indicating a methodical approach to exploring the structure-activity relationships of these molecules .

Molecular Structure Analysis

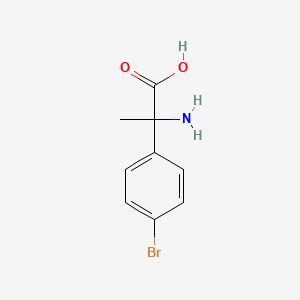

The molecular structure of these compounds is characterized by the presence of an indole core, which is a common structural motif in many pharmacologically active molecules. The indole core is substituted at the 2-position with an alkyl group and at the 3-position with a tetrahydropyridinyl group. The specific arrangement of these groups is crucial for the interaction with the 5-HT6 receptor. NMR investigations have provided insights into the structure of related tricyclic hetarenes, which can be informative for understanding the conformational preferences of these molecules .

Chemical Reactions Analysis

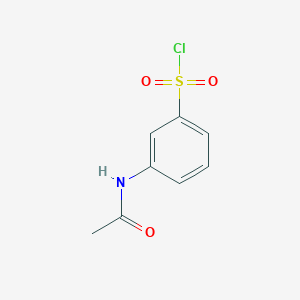

The chemical reactivity of these compounds is influenced by the indole and tetrahydropyridinyl moieties. For instance, the N1-arylsulfonyl derivatives of these compounds have been designed and synthesized, showing high affinity for the 5-HT6 receptor and the ability to antagonize the production of adenylate cyclase at sub-nanomolar concentrations . This suggests that modifications at the N1 position of the indole ring can significantly alter the biological activity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their electrochemical properties, have been studied to understand their behavior in biological systems. For example, the oxidizability of related compounds, such as 1-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carboxaldehyde, has been investigated through electrochemical studies and X-ray crystallography. These studies help to elucidate the factors that influence the stability and reactivity of the indole derivatives, which is important for their potential therapeutic applications .

Scientific Research Applications

5-HT6 Receptor Agonism

A significant application of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives is their activity as 5-HT6 receptor agonists. Mattsson et al. (2005) found that certain derivatives, especially those with a chloro-substituent, showed potent agonist properties, demonstrating an IC50=7.4 nM in 3H-LSD binding and an EC50=1.0 nM in cyclic AMP production assays (Mattsson et al., 2005). This indicates their potential in modulating neurological pathways.

Structural Activity Relationship Studies

Further investigation into the structure-activity relationship of these compounds, as conducted by Mattsson et al. (2013), revealed that substituents at various positions on the indole ring significantly influence both the affinity at 5-HT6 receptors and the intrinsic activity, leading to different agonistic profiles (Mattsson et al., 2013). This research is critical for designing more effective and selective agonists.

Potential in Antipsychotic Drug Development

The derivatives of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been studied for their potential use in antipsychotic medications. Bartyzel et al. (2021) performed a detailed structural characterization of four compounds reported as potential antipsychotics, revealing insights into their interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors (Bartyzel et al., 2021).

Antitumor Activities

Nguyen et al. (1990) explored the antitumor activities of certain indole derivatives, finding that 1-[[3-(Dialkylamino)propyl]-amino]-4-methyl-9-hydroxy-5H-pyrido[4,3-b]benzo[e]indoles demonstrated promising results as antineoplastic agents (Nguyen et al., 1990).

Applications in Corrosion Inhibition

Another fascinating application is in the field of corrosion inhibition. Verma et al. (2016) studied the influence of 3-amino alkylated indoles, similar in structure to 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, on mild steel corrosion in acidic conditions. Their results showed that these compounds significantly inhibited corrosion, highlighting their potential as protective agents in industrial settings (Verma et al., 2016).

properties

IUPAC Name |

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-14(11-6-8-15-9-7-11)12-4-2-3-5-13(12)16-10/h2-6,15-16H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVLNPGKFHWCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390550 | |

| Record name | 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

CAS RN |

84461-65-4 | |

| Record name | 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)